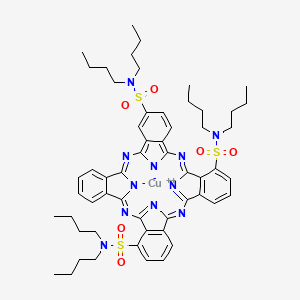
Copper, (N,N,N',N',N'',N''-hexabutyl-29H,31H-phthalocyanine-C,C,C-trisulfonamidato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper is a complex copper compound known for its unique structural and chemical properties. This compound is part of the phthalocyanine family, which is widely recognized for its applications in various fields such as materials science, catalysis, and medicine.
Preparation Methods
The synthesis of [n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper typically involves the reaction of phthalocyanine derivatives with copper salts under controlled conditions. The reaction conditions often include elevated temperatures and the presence of specific solvents to facilitate the formation of the desired compound. Industrial production methods may involve large-scale reactions in reactors designed to maintain the necessary temperature and pressure conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
[n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified phthalocyanine derivatives with altered electronic and structural properties .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: In biological research, it is employed as a photosensitizer in photodynamic therapy for cancer treatment, where it helps generate reactive oxygen species to kill cancer cells.
Medicine: Its unique properties make it suitable for use in diagnostic imaging and as a therapeutic agent in certain medical treatments.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and as a component in electronic devices due to its excellent conductivity and stability
Mechanism of Action
The mechanism by which [n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper exerts its effects involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Compared to other phthalocyanine derivatives, [n,N,N’,N’,N’‘,N’‘-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper stands out due to its enhanced solubility and stability, which are attributed to the hexabutyl groups attached to the phthalocyanine core. Similar compounds include other metal-phthalocyanine complexes such as zinc phthalocyanine and iron phthalocyanine, which also have applications in catalysis, medicine, and materials science. the unique structural modifications in [n,N,N’,N’,N’‘,N’'-Hexabutyl-29H,31H-phthalocyaninetrisulfonamidato(2-)-n29,n30,n31,n32]copper provide it with distinct properties that make it particularly useful in specific applications .
Properties
CAS No. |
67800-99-1 |
|---|---|
Molecular Formula |
C56H67CuN11O6S3 |
Molecular Weight |
1149.9 g/mol |
IUPAC Name |
copper;5-N,5-N,17-N,17-N,25-N,25-N-hexabutyl-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31,33,35-nonadecaene-5,17,25-trisulfonamide |
InChI |
InChI=1S/C56H67N11O6S3.Cu/c1-7-13-31-65(32-14-8-2)74(68,69)38-29-30-41-44(37-38)54-58-49-39-23-19-20-24-40(39)50(57-49)61-55-47-42(25-21-27-45(47)75(70,71)66(33-15-9-3)34-16-10-4)52(63-55)60-53-43-26-22-28-46(48(43)56(64-53)62-51(41)59-54)76(72,73)67(35-17-11-5)36-18-12-6;/h19-30,37H,7-18,31-36H2,1-6H3;/q-2;+2 |
InChI Key |
HJHOLSADRBKEPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC2=C3[N-]C(=C2C=C1)N=C4C5=C(C=CC=C5S(=O)(=O)N(CCCC)CCCC)C(=N4)N=C6C7=C(C(=CC=C7)S(=O)(=O)N(CCCC)CCCC)C(=N6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















